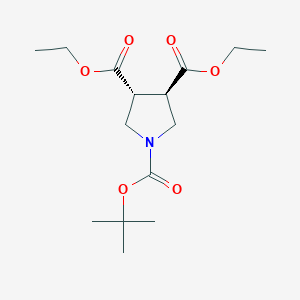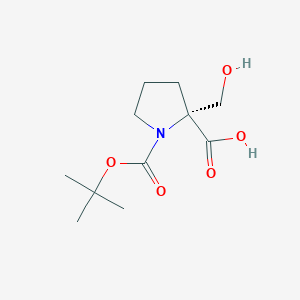
rac trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester
Overview
Description
Rac trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester (Rac-Boc-Pyr-DCE) is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that can be used for organic synthesis and as a reagent for various chemical reactions. This compound has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology. Rac-Boc-Pyr-DCE has been used in many laboratory experiments to study the effects of various compounds on biological systems.
Scientific Research Applications
Rac-Boc-Pyr-DCE has a variety of applications in scientific research. It has been used as a reagent for various chemical reactions, such as the synthesis of peptides, peptidomimetics, and other small molecules. In addition, it has been used in various biological studies to study the effects of various compounds on biological systems. It has also been used in studies of enzyme kinetics, protein folding, and drug delivery.
Mechanism of Action
The mechanism of action of Rac-Boc-Pyr-DCE is not fully understood. However, it is believed to be a proton donor, which means that it can donate protons to other molecules in solution. This can lead to a variety of reactions, such as acid-base reactions, oxidation-reduction reactions, and hydrolysis reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of Rac-Boc-Pyr-DCE are not well understood. However, it has been shown to have antioxidant and anti-inflammatory properties. In addition, it has been shown to increase the activity of several enzymes involved in amino acid metabolism.
Advantages and Limitations for Lab Experiments
Rac-Boc-Pyr-DCE has several advantages for laboratory experiments. It is a stable compound that can be stored at room temperature for extended periods of time. In addition, it is relatively inexpensive and easy to obtain. However, it is important to note that Rac-Boc-Pyr-DCE is a potent proton donor and can potentially react with other molecules in solution. Thus, it is important to use appropriate safety precautions when handling this compound.
Future Directions
The potential applications of Rac-Boc-Pyr-DCE are vast. Further research is needed to better understand the biochemical and physiological effects of this compound. In addition, further studies are needed to examine the potential use of Rac-Boc-Pyr-DCE in drug delivery and enzyme kinetics. Finally, further research is needed to explore the potential use of Rac-Boc-Pyr-DCE in the synthesis of peptides, peptidomimetics, and other small molecules.
Synthesis Methods
Rac-Boc-Pyr-DCE can be synthesized by a variety of methods. The most common method is the direct esterification of pyrrolidine-3,4-dicarboxylic acid with N-tert-butoxycarbonyl-rac-pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out at room temperature in a solvent such as ethyl acetate. The reaction is usually complete within 1-2 hours. The product can then be purified by column chromatography or recrystallization.
properties
IUPAC Name |
1-O-tert-butyl 3-O,4-O-diethyl (3R,4R)-pyrrolidine-1,3,4-tricarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-6-20-12(17)10-8-16(14(19)22-15(3,4)5)9-11(10)13(18)21-7-2/h10-11H,6-9H2,1-5H3/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFYELHUZMOHPV-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C(=O)OCC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(C[C@@H]1C(=O)OCC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601146425 | |
| Record name | 1-(1,1-Dimethylethyl) 3,4-diethyl (3R,4R)-1,3,4-pyrrolidinetricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
595547-23-2 | |
| Record name | 1-(1,1-Dimethylethyl) 3,4-diethyl (3R,4R)-1,3,4-pyrrolidinetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=595547-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 3,4-diethyl (3R,4R)-1,3,4-pyrrolidinetricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3,5-Bis(trifluoromethyl)phenyl]formamide](/img/structure/B6316622.png)

![Benzo[d]isoxazole-3,7-diol, 95%](/img/structure/B6316626.png)
![Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B6316630.png)
![2,6-Bis-[1-(4-tert-butyl-2,6-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6316643.png)








![(7R,9aR)-t-Butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B6316702.png)